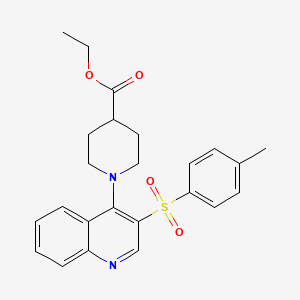

1-(3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a compound that has been studied for its antibacterial properties . It belongs to a promising new class of arylsulfonylquinolin derivatives .

Synthesis Analysis

The compound can be synthesized via two routes. The most suitable method, according to research, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . A Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .Chemical Reactions Analysis

Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .科学研究应用

Antibacterial Properties

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: has been studied for its potential antibacterial properties. Molecular docking studies have shown that this compound exhibits high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II , surpassing the efficacy of reference antibiotics in the fluoroquinolone group .

Antiparasitic Activity

The quinolone derivatives, to which this compound belongs, are known for their antiparasitic activities. This includes potential effectiveness against parasites that cause diseases such as malaria .

Antiviral Applications

This compound’s class is also associated with antiviral activities, including the treatment of viral infections like hepatitis, HIV, and herpes .

Anticancer Research

Quinolone derivatives are being explored for their anticancer propertiesEthyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate may contribute to this research area by acting on specific cancer cell lines or mechanisms .

Treatment of Metabolic Disorders

Research suggests that compounds like Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate could be used in treating metabolic disorders such as obesity and diabetes .

Neurodegenerative Disease Management

The potential applications extend to the management of neurodegenerative diseases, possibly through the modulation of pathways involved in these conditions .

Molecular and Crystal Structure Analysis

The compound has been crystallized and analyzed for its molecular and crystal structure, providing insights into its intermolecular interactions and the formation of isotropic networks, which are crucial for understanding its reactivity and binding properties .

Synthesis of Related Compounds

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: serves as a key intermediate in the synthesis of various related compounds, expanding the scope of quinolone scaffolds utilized in pharmaceutical research .

作用机制

Target of Action

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a quinolone-based compound . It has been found to have high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase (PDB ID: 2XCR) , Mycobacterium tuberculosis topoisomerase II (PDB ID: 5BTL) , and Streptococcus pneumoniae topoisomerase IV (PDB ID: 4KPF) . These targets are crucial for bacterial DNA replication, and their inhibition can lead to the death of the bacteria .

Mode of Action

The compound interacts with its targets by binding to the active centers of these macromolecules . This interaction inhibits the normal function of these targets, leading to the disruption of bacterial DNA replication .

Biochemical Pathways

Given its targets, it is likely that it disrupts the dna replication pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually, bacterial death .

Result of Action

The molecular and cellular effects of the compound’s action are the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth and eventually, bacterial death .

未来方向

Quinolone-based compounds, including Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have become strikingly conspicuous in recent years . They can possess antibacterial, antiparasitic, and antiviral activities, and can be used in the treatment of obesity, diabetes, and neurodegenerative diseases . Thus, future research may focus on broadening the scope of the quinolone scaffolds utilized in previous works .

属性

IUPAC Name |

ethyl 1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-12-14-26(15-13-18)23-20-6-4-5-7-21(20)25-16-22(23)31(28,29)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVGNFQNZAWYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)

![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)

![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)

![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)

![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)